molecular formula C27H32ClNO2 B1683665 Triparanol CAS No. 78-41-1

Triparanol

货号: B1683665
CAS 编号: 78-41-1
分子量: 438.0 g/mol
InChI 键: SYHDSBBKRLVLFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CD₃OD) :

  • δ 7.25–6.75 ppm : Multiplet signals for aromatic protons.
  • δ 4.10 ppm : Triplet for the –OCH₂– group.
  • δ 3.50 ppm : Quartet for the –N(CH₂CH₃)₂ moiety.
  • δ 2.30 ppm : Singlet for the methyl group on the p-tolyl ring.

¹³C NMR :

  • δ 145–115 ppm : Aromatic carbons.
  • δ 70 ppm : Oxygen-bearing methine carbon (C1).
  • δ 50–45 ppm : Diethylamino group carbons.

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3450–3300 : Broad O–H stretch (ethanol group).
  • 1600–1450 : C=C aromatic stretching.
  • 1250 : C–O–C ether vibration.
  • 750 : C–Cl stretch.

Mass Spectrometry

  • ESI-MS (m/z) : 437.21 [M–H]⁻ (base peak).
  • Fragmentation patterns include loss of diethylaminoethoxy (–C₆H₁₄NO) and chloroaryl (–C₆H₄Cl) groups.

Crystallographic and Conformational Analysis

Crystallographic Data

This compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 10.25 Å , b = 12.78 Å , c = 15.32 Å
  • α = 90° , β = 95.6° , γ = 90°
  • Z = 4 (molecules per unit cell).

The ethanol group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing a gauche conformation (Figure 2).

Conformational Flexibility

  • The diethylaminoethoxy side chain adopts multiple rotamers, influencing interactions with biological targets like Δ24-sterol reductase (DHCR24) .
  • Density Functional Theory (DFT) calculations reveal a twisted boat conformation for the central ethanol-aryl scaffold, minimizing steric clashes between substituents.
Parameter Value
Torsion angle (C1–O–C) 112.5°
Dihedral (aryl rings) 45°–60° (relative to C1)

These conformational features underpin this compound’s ability to inhibit cholesterol biosynthesis by sterically blocking DHCR24’s active site.

属性

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHDSBBKRLVLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046507
Record name Triparanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-41-1
Record name Triparanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triparanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPARANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triparanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triparanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPARANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 三帕诺醇可以通过多步合成方法合成,该方法涉及在碱的存在下使 4-氯苯基酮与 4-甲基苄基氯反应,生成 1-(4-氯苯基)-2-(4-甲基苯基)乙醇。 然后在酸性条件下使该中间体与 4-(2-二乙氨基乙氧基)苯甲醛反应,得到三帕诺醇 .

工业生产方法: 三帕诺醇的工业生产采用类似的合成路线,但规模更大,反应条件优化,以确保高产率和高纯度。 该工艺包括严格的纯化步骤,以去除可能导致不良反应的任何杂质 .

反应类型:

常用试剂和条件:

主要产物:

科学研究应用

Cholesterol Management

Mechanism of Action
Triparanol inhibits 24-dehydrocholesterol reductase, an enzyme crucial for the final step of cholesterol biosynthesis. This inhibition leads to a reduction in serum cholesterol levels, making it effective for patients with hypercholesterolemia. A study involving 89 subjects demonstrated that this compound significantly reduced serum cholesterol levels by an average of 45 mg/dL, with a maximum effective dose of 250 mg per day .

Clinical Findings

  • Study Population : The study included individuals with and without coronary artery disease.
  • Results : Out of 89 subjects, 71 experienced a significant decrease in cholesterol levels, ranging from 20 to 110 mg/dL. Additionally, this compound showed potential anti-anginal effects in some patients .
Study Parameter Results
Number of Subjects89
Average Cholesterol Reduction45 mg/dL
Maximum Dose250 mg/day
Subjects with AnginaImprovement in 12 out of 28

Cancer Therapeutics

Recent studies have identified this compound as a potential therapeutic agent against various cancers. It has been shown to inhibit tumor growth in vitro and in vivo.

In Vitro Studies
this compound has been found to block proliferation and induce apoptosis in several human cancer cell lines, including lung, breast, liver, pancreatic, prostate cancers, and melanoma. The mechanism involves repression of the Hedgehog signaling pathway, which is often deregulated in cancer .

In Vivo Studies
In mouse xenograft models of human lung cancer, this compound effectively impeded tumor growth. This suggests that this compound could be a promising candidate for further development as a cancer therapeutic .

Reproductive Effects

Research has also explored the reproductive implications of this compound. In studies with Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times . These findings highlight potential risks associated with its use during reproductive years.

Side Effects and Toxicity

Despite its applications, this compound is associated with significant adverse effects that led to its withdrawal from clinical use. Common side effects included:

  • Nausea and vomiting
  • Vision loss due to cataracts
  • Skin disorders (dryness, itching)
  • Accelerated atherosclerosis

作用机制

三帕诺醇通过抑制 24-脱氢胆固醇还原酶来发挥作用,该酶催化脱甲基胆固醇转化为胆固醇 。这种抑制导致脱甲基胆固醇在组织中积累,这是该药物产生不良反应的原因。 与抑制 HMG-CoA 还原酶的他汀类药物不同,三帕诺醇不影响胆固醇生物合成的限速步骤 .

类似化合物:

独特性: 三帕诺醇的独特性在于其对 24-脱氢胆固醇还原酶的特定抑制作用,这使其有别于他汀类药物等其他降胆固醇药物。 它的严重副作用限制了其使用,并导致它从市场上撤回 .

相似化合物的比较

Comparison with Similar Compounds

Triparanol shares functional and mechanistic similarities with several compounds targeting sterol biosynthesis pathways. Below is a detailed comparison:

U18666A

  • Mechanism: U18666A, like this compound, inhibits DHCR24 but exhibits 690-fold higher affinity for the enzyme compared to this compound’s 208-fold . Both act as non-competitive inhibitors of sterol Δ24-reductase.
  • Cellular Effects: U18666A accumulates desmosterol and impairs intracellular cholesterol trafficking, leading to lipid storage disorders (e.g., Niemann-Pick type C phenotypes) .
  • Applications : Used in research to model lysosomal storage diseases .

AY 9944

  • Mechanism : Inhibits 7-dehydrocholesterol reductase (7-DHCR), blocking the final step of cholesterol synthesis (conversion of 7-dehydrocholesterol to cholesterol) .
  • Cellular Effects: Similar to this compound, AY 9944 induces G1 cell cycle arrest in fibroblasts, but its effects are rescued by exogenous cholesterol, emphasizing cholesterol’s role in cell cycle regulation .
  • Toxicity: AY 9944 causes developmental abnormalities in rodents but lacks this compound’s lens toxicity .

Tamoxifen and this compound Analogues

  • Mechanism: Tamoxifen, clomiphene, and other this compound analogues inhibit sterol Δ8-Δ7 isomerase (EBP) and bind to antiestrogen-binding sites (AEBS), modulating cholesterol homeostasis .
  • Functional Overlap : These compounds reverse doxorubicin resistance in cancer cells via sterol-independent pathways, unrelated to estrogen receptor modulation .
  • Specificity: Tamoxifen exhibits nanomolar affinity for EBP, whereas this compound’s primary target remains DHCR24 .

Lovastatin

  • Mechanism : Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, upstream of DHCR24 .
  • Cellular Effects: Lovastatin depletes non-sterol isoprenoids (e.g., farnesyl pyrophosphate), causing G1 arrest, whereas this compound’s effects are cholesterol-specific .

Fluphenazine

  • Antiviral Activity: Both this compound and Fluphenazine show antiviral effects against SLEV, but via distinct pathways (DHCR24 inhibition vs. sphingolipid modulation) .

Comparative Data Table

Compound Target Enzyme IC50/Ki Key Effects Toxicity Clinical/Research Use
This compound DHCR24 0.8 µM (Ki) Desmosterol accumulation, G1 arrest Cataracts, alopecia Withdrawn (historical)
U18666A DHCR24 0.157 µM (Ki) Lysosomal cholesterol storage Neurodegenerative models Lysosomal disease research
AY 9944 7-DHCR N/A Developmental defects, G1 arrest Embryotoxicity Cholesterol pathway studies
Tamoxifen EBP, AEBS 3 nM (Kd for EBP) Antiestrogen effects, chemosensitization Estrogen-related side effects Cancer therapy
Lovastatin HMG-CoA reductase 1–10 nM Isoprenoid depletion, G1 arrest Myopathy Hypercholesterolemia treatment
Fluphenazine Acid sphingomyelinase N/A Antiviral activity, lipid raft disruption Extrapyramidal symptoms Schizophrenia, antiviral research

Key Research Findings

Mechanistic Specificity: this compound’s inhibition of DHCR24 is non-competitive and distinct from U18666A’s higher-affinity binding, explaining differences in toxicity profiles .

Antiviral Potential: this compound reduces SLEV viral load by 10,000-fold in Vero cells, but its hepatotoxicity limits broad application .

Cell Cycle Regulation: Both this compound and AY 9944 arrest the cell cycle in G1, but only this compound’s effects are fully reversible with exogenous cholesterol .

Structural Analogues: Tamoxifen and clomiphene share this compound’s sterol-modulating properties but lack its cataractogenic effects, making them safer for repurposing .

生物活性

Triparanol, also known as MER-29, is a synthetic compound that has garnered interest due to its biological activity, particularly in cholesterol metabolism and cancer treatment. Originally developed as a cholesterol-lowering agent, its effects extend beyond lipid regulation, influencing various biological pathways.

This compound acts primarily by inhibiting the enzyme Δ^24-reductase , which is crucial in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of desmosterol, a sterol intermediate, which can have various biological implications.

Cholesterol Biosynthesis Inhibition

  • Enzyme Targeted : Δ^24-reductase
  • Effect : Inhibition results in increased levels of desmosterol and decreased cholesterol synthesis.

2. Effects on Cholesterol Levels

Research indicates that this compound has a modest effect on lowering blood cholesterol levels. In a study involving pullets treated with 50–100 mg of this compound/kg body weight, there was a significant increase in serum sterols, with desmosterol comprising up to 83% of the total sterols observed .

Treatment GroupDosage (mg/kg)Serum Sterols IncreasePercentage of Desmosterol
Pullets50-1004-fold83%

3. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of this compound. It has been shown to suppress tumor growth in vitro and in vivo by inhibiting the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.

Case Study: Tumor Growth Suppression

  • Study Findings : this compound significantly repressed Hedgehog pathway signaling in human cancer cells.
  • Model Used : Mouse xenograft models demonstrated reduced tumor growth upon treatment with this compound .

4. Reproductive Effects and Toxicity

This compound has also been evaluated for its reproductive toxicity. In studies involving Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times, indicating potential reproductive hazards associated with its use .

5. Clinical Implications and Historical Context

Historically, this compound was one of the early compounds explored for cholesterol reduction before the advent of statins. Its development was marked by both promise and controversy, particularly concerning its safety profile and efficacy compared to newer agents.

Clinical Studies Overview

  • Initial Use : Intended as a cholesterol-lowering agent.
  • Efficacy : Modest reduction in cholesterol levels; however, safety concerns limited its clinical use.
  • Current Status : Largely replaced by statins and other more effective lipid-lowering therapies.

6. Conclusion

This compound remains an intriguing compound within pharmacological research due to its multifaceted biological activities. While it shows promise in cholesterol modulation and cancer treatment through specific pathways like Hedgehog signaling, its historical context as a therapeutic agent reflects the complexities involved in drug development and safety evaluation.

常见问题

Basic Research Questions

Q. What is the primary biochemical mechanism by which Triparanol inhibits cholesterol biosynthesis, and how does this differ from statins?

  • Methodological Answer : this compound targets the enzyme 24-dehydrocholesterol reductase (DHCR24), blocking the final step of cholesterol synthesis (conversion of desmosterol to cholesterol) . This contrasts with statins, which inhibit HMG-CoA reductase upstream in the pathway. Researchers can validate this mechanism using isotopic tracer studies (e.g., 14C^{14}\text{C}-acetate labeling) to quantify desmosterol accumulation in cell lines or animal models .

Q. Which experimental models are most suitable for studying this compound’s effects on cholesterol homeostasis?

  • Methodological Answer : Rodent models (e.g., rats) are widely used due to their well-characterized cholesterol synthesis pathways. For example, studies in rats treated with 2 mg/day this compound revealed desmosterol accumulation in liver and skeletal muscle . In vitro models include human fibroblasts or cancer cell lines (e.g., F111 fibroblasts), where this compound-induced G1 cell cycle arrest can be quantified via flow cytometry .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s safety profile in preclinical studies?

  • Methodological Answer : While early studies associated this compound with cataracts and teratogenesis due to desmosterol accumulation , later work in Japanese cohorts reported minimal side effects at controlled doses . To resolve contradictions, researchers should:

  • Compare dosing regimens (e.g., 2 mg/day vs. higher doses) and administration methods (oral suspension vs. intravenous) .
  • Use histopathological analysis (e.g., lens opacification scoring) in animal models to isolate drug-intrinsic toxicity from desmosterol-specific effects .

Q. What experimental strategies can address conflicting data on this compound’s impact on Hedgehog (Hh) signaling in cancer?

  • Methodological Answer : Evidence suggests this compound disrupts Hh signaling by interfering with PTCH1’s sterol-sensing domain . However, contradictory results may arise from cell-type-specific responses. Researchers should:

  • Use luciferase-based Hh pathway reporters (e.g., Gli-responsive elements) in tumor cell lines.
  • Validate findings with orthogonal assays, such as qPCR for PTCH1 and GLI1 expression .

Q. How does this compound’s inhibition of DHCR24 influence cell cycle regulation, and what methodological approaches can elucidate this relationship?

  • Methodological Answer : this compound induces G1 arrest by depleting cholesterol, a critical membrane component for growth signaling. Key methodologies include:

  • Flow cytometry with Hoechst 33342 (DNA content) and Nile Red (neutral lipid quantification) to correlate cell cycle phase with lipid storage .
  • Rescue experiments using cholesterol supplementation to reverse G1 arrest .

Q. What are the limitations of combining this compound with other cholesterol biosynthesis inhibitors (e.g., AY 9944) in mechanistic studies?

  • Methodological Answer : Co-treatment with this compound (DHCR24 inhibitor) and AY 9944 (Δ7-sterol reductase inhibitor) showed no synergistic effects on G1 arrest, suggesting pathway redundancy . Researchers should:

  • Perform dose-response matrices to identify non-overlapping inhibitory thresholds.
  • Use lipidomics (LC-MS) to profile intermediate sterols (e.g., lathosterol, desmosterol) .

Q. How can researchers differentiate between this compound’s on-target effects (DHCR24 inhibition) and off-target interactions in complex biological systems?

  • Methodological Answer :

  • Employ CRISPR/Cas9 DHCR24-knockout models to compare phenotypes with this compound-treated wild-type cells.
  • Use thermal proteome profiling (TPP) or chemical proteomics to identify non-DHCR24 binding partners .

Data Analysis and Interpretation Framework

  • Key Tables for Reference :

    Study FocusCritical Data MetricsEvidence Sources
    Desmosterol accumulation% Desmosterol in liver/muscle (HPLC)
    Cell cycle arrestG1 phase cell count (flow cytometry)
    Toxicity profilesCataract incidence vs. dose (histopathology)
  • Contradiction Resolution : Cross-reference species-specific metabolic differences (e.g., rat vs. human DHCR24 activity) and assay sensitivity (e.g., FACS vs. western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triparanol
Reactant of Route 2
Reactant of Route 2
Triparanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。